Class-Level ACAT Inhibitory Potency Establishes the Pharmacological Baseline for the 5-Phenylisoxazole-3-Acetamide Scaffold
The heterocyclic amide class to which the target compound belongs has been extensively characterized as ACAT inhibitors. In a head-to-head series evaluation, heterocyclic amides—including isoxazole-containing analogs—potently inhibited rabbit liver ACAT with IC₅₀ values spanning 0.014–0.11 μM (14–110 nM) [1]. For the structurally closest disclosed analogs bearing a 5-phenylisoxazole core, ACAT IC₅₀ values fall within the lower portion of this range (~0.02–0.05 μM). This class-level potency benchmark provides the pharmacological context against which any future direct comparative data for the target compound should be evaluated. The target compound's N-(3-methylbutyl) substituent is structurally distinct from the linear dodecyl or phenylalkyl chains exemplified in the patent literature, suggesting a potentially differentiated hydrophobic interaction profile with the ACAT substrate-binding tunnel [2].
| Evidence Dimension | ACAT inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No direct experimental data available; class-level inference suggests IC₅₀ in the range of 0.02–0.11 μM based on structural analogy to exemplified isoxazole amides with 5-phenyl substitution |
| Comparator Or Baseline | Exemplified heterocyclic amides in the same patent series: IC₅₀ = 0.014–0.11 μM; most potent 5-phenylisoxazole analog (compound 16a): IC₅₀ ≈ 0.025 μM |
| Quantified Difference | Cannot be quantified without direct measurement; the N-(3-methylbutyl) substituent is not represented in the published SAR dataset, representing a structural gap in the known structure–activity landscape |
| Conditions | Rabbit liver microsomal ACAT assay; [¹⁴C]oleoyl-CoA substrate |
Why This Matters
The class-level IC₅₀ range of 0.014–0.11 μM defines the expected potency envelope; procurement of this compound enables exploration of how the branched 3-methylbutyl chain modulates ACAT inhibitory activity relative to linear-chain analogs, addressing an explicit SAR gap in the published literature.
- [1] Sliskovic, D. R.; Picard, J. A.; Krause, B. R. Heterocyclic Amides: Inhibitors of Acyl-CoA:Cholesterol O-Acyl Transferase with Hypocholesterolemic Activity in Several Species and Antiatherosclerotic Activity in the Rabbit. J. Med. Chem. 1996, 39 (20), 3950–3966. View Source
- [2] US Patent US5366987A. Isoxazolyl-substituted alkyl amide ACAT inhibitors. Warner-Lambert Company, 1994. View Source
